4-(4-Phenylbutoxy)benzonitrile

Descripción

Chemical Identity and Nomenclature

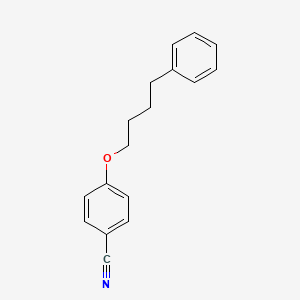

This compound constitutes a complex aromatic nitrile compound that exemplifies the sophisticated molecular architectures achievable through modern organic synthesis methodologies. The compound's systematic name reflects its structural composition, beginning with a benzonitrile foundation substituted at the para position with a 4-phenylbutoxy group. This nomenclature follows International Union of Pure and Applied Chemistry conventions, providing unambiguous identification of the molecular structure through systematic naming protocols.

The molecular formula C₁₇H₁₇NO indicates the presence of seventeen carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and one oxygen atom, resulting in a molecular weight of 251.32300 atomic mass units. The compound's exact mass determination yields 251.13100 atomic mass units, providing precise molecular identification capabilities essential for analytical applications. Additional molecular descriptors include a polar surface area of 33.02000 square angstroms and a calculated logarithmic partition coefficient of 3.95998, indicating moderate lipophilicity characteristics.

The following table summarizes the fundamental chemical properties of this compound:

The structural architecture of this compound incorporates several distinct molecular domains that contribute to its overall chemical behavior and synthetic utility. The benzonitrile moiety provides electron-withdrawing characteristics through its cyano functional group, while the phenylbutoxy substituent introduces additional aromatic character and extended alkyl chain flexibility. This combination of structural elements creates a molecule with diverse reactivity patterns and potential applications in various chemical transformations.

Propiedades

IUPAC Name |

4-(4-phenylbutoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO/c18-14-16-9-11-17(12-10-16)19-13-5-4-8-15-6-2-1-3-7-15/h1-3,6-7,9-12H,4-5,8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWISDBJHMXJLNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40617232 | |

| Record name | 4-(4-Phenylbutoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40617232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138631-41-1 | |

| Record name | 4-(4-Phenylbutoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40617232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Phenylbutoxy)benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 4-phenylbutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

Step 1: Dissolve 4-hydroxybenzonitrile and 4-phenylbutyl bromide in DMF.

Step 2: Add potassium carbonate to the mixture.

Step 3: Heat the mixture under reflux for several hours.

Step 4: Cool the reaction mixture and extract the product using an organic solvent such as dichloromethane.

Step 5: Purify the product by recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and reduce costs. This can involve the use of more efficient catalysts, continuous flow reactors, and advanced purification techniques. The choice of solvents and reagents may also be adjusted to minimize environmental impact and improve safety.

Análisis De Reacciones Químicas

Types of Reactions

4-(4-Phenylbutoxy)benzonitrile can undergo various chemical reactions, including:

Oxidation: The phenylbutoxy chain can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

Oxidation: Formation of 4-(4-phenylbutoxy)benzoic acid.

Reduction: Formation of 4-(4-phenylbutoxy)benzylamine.

Substitution: Formation of nitro or halogenated derivatives of this compound.

Aplicaciones Científicas De Investigación

4-(4-Phenylbutoxy)benzonitrile is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: Studying its interactions with biological macromolecules and potential as a biochemical probe.

Medicine: Investigating its potential as a pharmaceutical intermediate or active compound.

Industry: Used in the development of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 4-(4-Phenylbutoxy)benzonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The phenylbutoxy chain can interact with hydrophobic regions of proteins or membranes, affecting their activity.

Comparación Con Compuestos Similares

Alkoxy-Substituted Benzonitriles

Key Insights :

- Liquid Crystals: PCH5’s cyclohexylpentyl substituent promotes stable mesophases, making it superior for display technologies compared to linear alkoxy chains .

- Synthetic Utility: Bromo-formylphenoxy derivatives serve as key intermediates in synthesizing anti-inflammatory agents like Crisaborole .

Amino/Amino-Derivatized Benzonitriles

Key Insights :

- Fluorescence: Fluorophenylamino groups enable applications in optoelectronics due to twisted intramolecular charge-transfer (TICT) states .

Heterocyclic and Boron-Containing Derivatives

Key Insights :

- Click Chemistry : Triazole-methyl derivatives are synthesized efficiently via copper-catalyzed azide-alkyne cycloaddition, highlighting their modularity in drug discovery .

- Boronates: Boron-containing benzonitriles enable C–C bond formation in medicinal chemistry, a feature absent in non-borated analogues .

Actividad Biológica

4-(4-Phenylbutoxy)benzonitrile (CAS No. 138631-41-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a benzonitrile core substituted with a phenylbutoxy group. This structural configuration is instrumental in its interaction with biological targets.

The mechanism of action of this compound involves its interaction with specific receptors and enzymes. Preliminary studies suggest that it may act as an antagonist or modulator for various biological pathways, particularly those related to inflammation and allergic responses.

Biological Activity and Pharmacological Effects

Research indicates that this compound exhibits several biological activities:

Case Studies

- Asthma Models : In guinea pig models of asthma, compounds structurally related to this compound have demonstrated efficacy in reducing bronchoconstriction induced by allergens. The compound's ability to inhibit leukotriene receptors was highlighted as a key mechanism .

- Cell Line Studies : In vitro studies using human bronchial epithelial cells have shown that this compound can reduce the expression of pro-inflammatory cytokines, suggesting its potential use in treating respiratory diseases .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 5-Fluoro-2-methoxypyridin-4-amine | Anticancer, Antioxidant | Apoptosis induction |

| Pranlukast | Cysteinyl leukotriene receptor antagonist | Bronchodilation through leukotriene inhibition |

| 6-Chlorobenzofuran-2-carboxylic acid | Anti-inflammatory | Inhibition of inflammatory mediators |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-Phenylbutoxy)benzonitrile, and how can reaction conditions be optimized?

- Methodological Answer :

- Nucleophilic Substitution : Alkylation of 4-hydroxybenzonitrile with 4-phenylbutyl bromide under basic conditions (e.g., K₂CO₃ in DMF) is a common approach. Monitor reaction progress via TLC or HPLC .

- Catalytic Hydrosilylation : For analogs like 4-(Hydroxymethyl)benzonitrile, Fe-catalyzed hydrosilylation (using Bu₄N[Fe(CO)₃(NO)]) enables efficient C–O bond formation. Adapt conditions by tuning catalyst loading and solvent polarity (e.g., THF vs. DCM) .

- Characterization : Confirm product purity using NMR (¹H/¹³C) and GCMS. For example, 4-(oct-7-en-1-yloxy)benzonitrile was validated via GCMS and ¹H NMR peak integration .

Q. How should researchers characterize this compound to ensure structural fidelity?

- Methodological Answer :

- Spectroscopic Analysis :

- NMR : Compare aromatic proton signals (δ 7.5–8.0 ppm for benzonitrile) and alkyl chain integration (δ 1.2–1.8 ppm for butoxy groups) to literature .

- IR : Confirm nitrile stretching (~2220 cm⁻¹) and ether C–O–C (~1250 cm⁻¹) .

- Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to resolve isomers or byproducts. For example, E/Z isomers of 4-[2-(4-nitrophenyl)ethenyl]benzonitrile were distinguished via retention time differences .

Q. What are the primary applications of this compound in drug discovery?

- Methodological Answer :

- Building Block : Used to synthesize bioactive molecules (e.g., kinase inhibitors) via Suzuki coupling or nucleophilic substitutions. Derivatives like 4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile (CAS 166438-80-8) highlight its role in medicinal chemistry .

- Material Science : Modifies polymer backbones (e.g., liquid crystals) due to its rigid aromatic core and flexible alkoxy chain .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data for this compound derivatives?

- Methodological Answer :

- Isomer Identification : For E/Z isomers (e.g., 4-[2-(4-nitrophenyl)ethenyl]benzonitrile), use NOESY NMR to confirm spatial proximity of protons or employ chiral HPLC for enantiomers .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ADF software). For example, NIST data for 4-Methoxybenzonitrile (InChIKey: XDJAAZYHCCRJOK) can guide benchmarking .

Q. What mechanistic insights exist for reactions involving this compound as a substrate?

- Methodological Answer :

- Electron-Transfer Pathways : Study twisted intramolecular charge-transfer (TICT) states using fluorescence spectroscopy. For analogs like 4-Methoxybenzonitrile, solvent polarity affects emission spectra (λmax shifts >50 nm in acetonitrile vs. hexane) .

- Catalytic Systems : Optimize Cu nanocluster catalysts (e.g., atomically precise Cu₆ clusters) for C–O coupling. Monitor turnover frequency (TOF) via kinetic profiling .

Q. How can computational methods predict the physicochemical properties of this compound?

- Methodological Answer :

- QSAR Modeling : Use tools like ACD/Labs Percepta to predict logP (e.g., 3.2 for 4-Methoxybenzonitrile) and solubility. Validate with experimental HPLC retention times .

- Molecular Dynamics : Simulate liquid crystal phase behavior (e.g., nematic-isotropic transitions) by modeling alkyl chain flexibility and dipole-dipole interactions .

Q. What safety protocols are critical given limited ecological toxicity data for this compound?

- Methodological Answer :

- Precautionary Measures : Assume high toxicity (LD50 <100 mg/kg) based on structural analogs (e.g., 4-Chloro Benzonitrile). Use fume hoods and PPE (nitrile gloves, lab coats) .

- Waste Disposal : Incinerate at >800°C with alkaline scrubbers to neutralize cyanide byproducts .

Data Contradiction & Reproducibility

Q. How should researchers resolve inconsistencies in synthetic yields across studies?

- Methodological Answer :

- Parameter Screening : Vary temperature (60–120°C), solvent (DMF vs. DMSO), and base (K₂CO₃ vs. Cs₂CO₃) in small-scale trials. For example, 4-(Hydroxymethyl)benzonitrile yields improved from 45% to 78% by switching from K₂CO₃ to NaH .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., hydrolysis to 4-hydroxybenzonitrile) and adjust reaction pH or moisture levels .

Q. What strategies validate the biological activity of this compound derivatives when assay results conflict?

- Methodological Answer :

- Dose-Response Curves : Test IC50 values in triplicate across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.

- Target Engagement : Use SPR or ITC to measure binding affinity to intended targets (e.g., kinases). For analogs like 4-(4-Hydroxypiperidin-4-yl)benzonitrile, confirm target binding via X-ray crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.